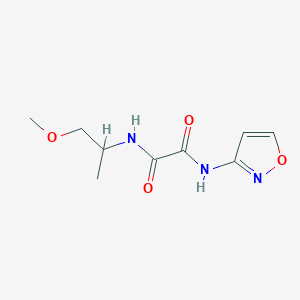
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ISO-1 is a potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in the immune response and inflammation.
科学研究应用
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to inhibit the growth and metastasis of cancer cells by targeting MIF, which is overexpressed in many types of cancer. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
作用机制
The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the inhibition of MIF, a cytokine that plays a critical role in the immune response and inflammation. MIF is involved in a wide range of physiological processes, including cell proliferation, apoptosis, and angiogenesis. By inhibiting MIF, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have neuroprotective effects and to improve insulin sensitivity. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the development of diabetic complications.
实验室实验的优点和局限性
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide also has some limitations for use in lab experiments. It can be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has poor solubility in water, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for research on N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. One area of interest is the development of more potent and selective inhibitors of MIF. Another area of interest is the investigation of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other anti-cancer or anti-inflammatory agents. Additionally, the potential therapeutic applications of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
合成方法
The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-isoxazolecarboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This intermediate is then treated with oxalyl chloride to give the final product, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
属性
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(5-15-2)10-8(13)9(14)11-7-3-4-16-12-7/h3-4,6H,5H2,1-2H3,(H,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZAZOJGWBFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)
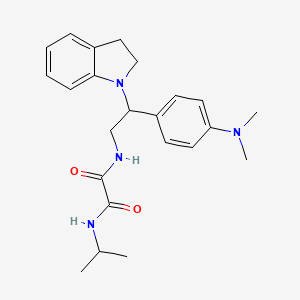
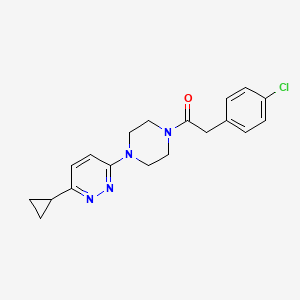
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)
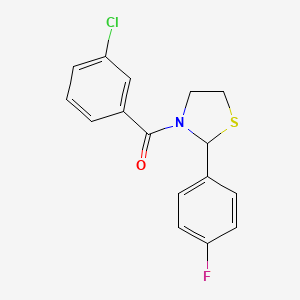
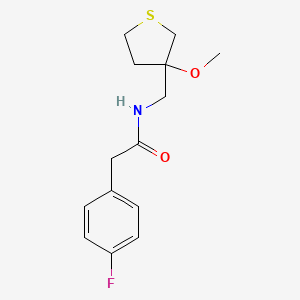
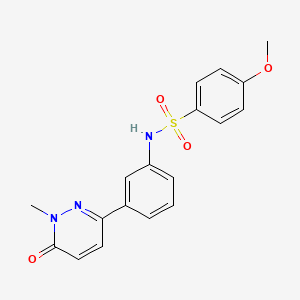
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2623349.png)
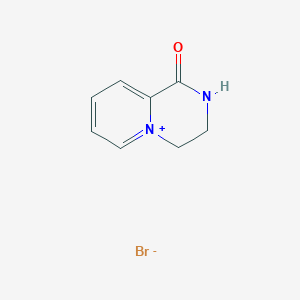
![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)